molecular formula C20H23NO4 B2845859 (3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1209219-07-7

(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2845859
CAS No.: 1209219-07-7
M. Wt: 341.407
InChI Key: HDLSVKBSIGAUBG-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a 3,5-dimethoxyphenyl group and a pyrrolidine ring substituted with a 4-methoxyphenyl moiety. The compound’s structure combines electron-rich aromatic systems (due to methoxy substituents) with a pyrrolidine scaffold, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-6-4-14(5-7-17)15-8-9-21(13-15)20(22)16-10-18(24-2)12-19(11-16)25-3/h4-7,10-12,15H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLSVKBSIGAUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, with the CAS number 1209219-07-7, is a complex organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO4C_{20}H_{23}NO_{4} with a molecular weight of 341.4 g/mol. The compound features a pyrrolidine ring and methoxy-substituted phenyl groups which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
CAS Number1209219-07-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring and the introduction of methoxy groups through specific reagents and catalysts.

The compound's mechanism of action is primarily associated with its interaction with various biological targets, including receptors involved in pain modulation and neurotransmitter regulation. It has been shown to influence pathways related to:

  • Neurotransmission : Modulating dopamine and serotonin levels.
  • Pain Relief : Potentially acting as an analgesic through opioid receptor pathways.

Case Studies

  • Antiproliferative Activity : In vitro studies have indicated that derivatives of similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with methoxy groups have shown enhanced activity compared to their unsubstituted counterparts, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Research has demonstrated that compounds containing pyrrolidine rings can exhibit neuroprotective effects in models of neurodegenerative diseases. The presence of methoxy groups may enhance these effects by improving blood-brain barrier permeability .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the methoxy positions significantly affect biological activity. For example, increasing the number of methoxy groups or altering their positions can lead to increased potency against specific targets .

Comparison with Similar Compounds

a) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone ()

  • Structure : Contains a 3,5-di-tert-butylphenyl group and a pyrazole ring.
  • Synthesis: Prepared via Ullmann coupling, contrasting with the chalcone cyclization methods used for pyrazoline-based methanones .

b) (3,5-Dimethoxyphenyl)(naphthalen-1-yl)methanone ()

  • Structure : Substitutes the pyrrolidine group with a naphthalene ring.
  • This compound exhibits a higher molecular weight (MW: ~350 vs. ~383 for the target compound).

c) (4-Hydroxyphenyl)(3,5-disubstituted-pyrazol-1-yl)methanones ()

  • Structure : Features a 4-hydroxyphenyl group and pyrazoline rings with varied substituents.
  • Functional Differences : The hydroxyl group introduces hydrogen-bonding capacity absent in the target compound. These derivatives are synthesized via cyclo-condensation of chalcones with hydrazides, a method distinct from pyrrolidine-based syntheses .

Pyrrolidine-Containing Methanones

a) (3,5-Dimethoxyphenyl)(3-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)methanone ()

  • Structure : Includes a morpholine-pyrimidine substituent on the pyrrolidine ring.

b) Futibatinib (TAS-120) ()

  • Structure : Contains a 3,5-dimethoxyphenyl-ethynyl group linked to a pyrazolo[3,4-d]pyrimidine scaffold and a pyrrolidine ring.
  • Pharmacological Relevance: Futibatinib is an FGFR kinase inhibitor, highlighting the role of methoxy-substituted aryl groups in targeting kinase domains. The ethynyl spacer and pyrazolo-pyrimidine core differentiate it from the simpler pyrrolidine-methanone structure .

Substituted Aryl Methanones

a) (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone ()

  • Structure : Replaces the pyrrolidine group with a pyridine ring.
  • Electronic Effects : The pyridine nitrogen introduces a polarizable lone pair, altering electron distribution compared to the pyrrolidine’s amine. This may affect bioavailability and target binding .

b) (4-Methoxyphenyl)(pyridin-3-yl)methanone ()

  • Structure : Substitutes 3,5-dimethoxyphenyl with a single 4-methoxyphenyl group.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₂₁H₂₅NO₄ 383.43 3,5-Dimethoxyphenyl, 4-methoxyphenyl-pyrrolidine Potential kinase modulator
Futibatinib (TAS-120) C₂₂H₂₂N₆O₃ 418.45 3,5-Dimethoxyphenyl-ethynyl, pyrazolo-pyrimidine FGFR1-4 inhibitor (FDA-approved)
(3,5-Dimethoxyphenyl)(naphthalen-1-yl)methanone C₁₉H₁₈O₃ 294.35 Naphthalene, 3,5-dimethoxyphenyl High hydrophobicity
(4-Methoxyphenyl)(pyridin-3-yl)methanone C₁₃H₁₁NO₂ 213.24 Pyridine, 4-methoxyphenyl Reduced steric bulk

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyrrolidine and methoxy-substituted aryl groups allow modular synthesis, as seen in chalcone cyclization () and coupling reactions ().
  • Biological Potential: Structural analogs like Futibatinib demonstrate that methoxy-substituted aryl groups are critical for kinase inhibition, suggesting similar applications for the target compound .
  • Physicochemical Properties : The 3,5-dimethoxy substitution enhances solubility relative to tert-butyl groups () but reduces it compared to hydroxylated analogs ().

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